![molecular formula C23H26N6O B2718233 1-(6-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(o-tolyl)urea CAS No. 1421533-30-3](/img/structure/B2718233.png)
1-(6-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(o-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(6-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(o-tolyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BPU and has been studied extensively for its mechanism of action and biochemical and physiological effects. In
Scientific Research Applications
Supramolecular Complex Formation
The study by Chetia and Iyer (2006) explores the utilization of 2,6-bis(2-benzimidazolyl)pyridine, a compound structurally related to 1-(6-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(o-tolyl)urea, as a neutral receptor for urea recognition. This receptor forms highly stable supramolecular complexes with urea via self-assembly, characterized by spectroscopy and X-ray diffraction analysis. The unique design showcases the potential for chemical and biological recognition applications (Chetia & Iyer, 2006).
Synthesis of Pyrimidinyl and Thiazolyl Ureas
Research conducted by Hurst et al. (1988) involves the synthesis of various disubstituted ureas and thioureas through the treatment of pyrimidin-amines with isocyanates and isothiocyanates. This work lays the groundwork for understanding the reactivity and potential applications of pyrimidinyl compounds in developing new chemical entities (Hurst et al., 1988).
Anticancer and Anti-inflammatory Activities
Altenbach et al. (2008) describe the synthesis and evaluation of 2-aminopyrimidines as ligands for the histamine H4 receptor, starting from a pyrimidine hit identified in a high-throughput screening (HTS) campaign. The optimization led to compounds exhibiting potent in vitro activity and acting as anti-inflammatory agents in animal models. This highlights the therapeutic potential of pyrimidinyl compounds as anticancer and anti-inflammatory agents (Altenbach et al., 2008).
Antimicrobial and Antioxidant Agents
Basha et al. (2021) synthesized a series of pyrimidinyl benzazolyl urea derivatives, demonstrating prominent antibacterial activity against Bacillus subtilis and antifungal activity against Aspergillus niger. Additionally, these compounds exhibited significant radical scavenging activity, indicating their potential as antimicrobial and antioxidant agents (Basha et al., 2021).
Cholinesterase and Aβ-Aggregation Inhibition
Mohamed et al. (2011) developed a group of 2-substituted N-(naphth-1-ylmethyl)pyrimidin-4-amines and N-benzhydrylpyrimidin-4-amines, evaluating them as dual cholinesterase and amyloid-β (Aβ)-aggregation inhibitors. These compounds, particularly compound 6f and 7f, showed promising activity profiles, supporting the utility of pyrimidinyl compounds in addressing Alzheimer's disease (AD) pathology (Mohamed et al., 2011).
properties
IUPAC Name |
1-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-3-(2-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O/c1-18-7-5-6-10-20(18)26-23(30)27-21-15-22(25-17-24-21)29-13-11-28(12-14-29)16-19-8-3-2-4-9-19/h2-10,15,17H,11-14,16H2,1H3,(H2,24,25,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RILZCKRGLCQDIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC(=NC=N2)N3CCN(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(o-tolyl)urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.